molecular formula C25H25N5O4 B2516374 benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate CAS No. 848682-96-2

benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate

Cat. No.: B2516374
CAS No.: 848682-96-2
M. Wt: 459.506
InChI Key: MHMKNQLGMYDYGQ-UHFFFAOYSA-N
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Description

Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a purine-derived heterocyclic compound featuring a pyrimido[1,2-g]purine core. Key structural attributes include:

  • 1,7-Dimethyl groups: Positioned on the purine moiety, influencing steric and electronic properties.
  • 9-Phenyl substituent: Contributes to aromatic interactions in biological systems.
  • Benzyl acetate ester: Modifies solubility and bioavailability.

The compound is synthesized via alkylation of xanthinylacetic acids followed by esterification, as detailed in analogous protocols . Commercial availability is confirmed, with purity ≥90% across milligram-to-gram scales .

Properties

IUPAC Name

benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMKNQLGMYDYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multi-step organic synthesis. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The phenyl group at position 9 is a critical pharmacophore. Modifications here significantly alter biological activity:

Compound Name Substituent on Aryl Group Molecular Weight (g/mol) Key Biological Activity (DHFR Inhibition %) Reference
Target Compound Phenyl 457.47* Not explicitly tested
Benzyl 2-[9-(3-chloro-2-methylphenyl)-...]acetate 3-Chloro-2-methylphenyl 493.94 Not reported
Butyl 2-(7-phenyl-1-methyl-2,4-dioxo...)acetate Phenyl ~458.49** 6.25%
Butyl 2-(7-(4-chlorophenyl)-1-methyl-2,4-dioxo...)acetate 4-Chlorophenyl ~492.94** 35.44%

Calculated from formula C₂₅H₂₃N₅O₄. *Estimated based on structural similarity.

  • Electron-withdrawing groups (e.g., Cl) : Enhance dihydrofolate reductase (DHFR) inhibition, as seen in 4-chlorophenyl derivatives (35.44% inhibition vs. 6.25% for unsubstituted phenyl) .

Ester Group Modifications

The ester moiety influences lipophilicity and metabolic stability:

Compound Name Ester Group LogP* (Predicted) Bioavailability Implications Reference
Target Compound Benzyl 3.2 Moderate lipophilicity
Butyl 2-(7-phenyl-1-methyl-2,4-dioxo...)acetate Butyl 2.8 Higher metabolic stability
Ethyl 2-(1,3-dimethyl-2,6-dioxo...)acetate Ethyl 1.9 Rapid hydrolysis in vivo

*Predicted using ChemDraw software.

  • Benzyl esters : Offer balanced lipophilicity, enhancing membrane permeability compared to ethyl esters .
  • Butyl esters : Improved metabolic stability but reduced solubility, as observed in DHFR inhibition assays .

Core Heterocyclic Modifications

Replacement of the pyrimido[1,2-g]purine core with pteridine or furopteridine systems alters activity:

Compound Class Core Structure DHFR Inhibition (%) Key Finding Reference
Target Compound Pyrimido[1,2-g]purine N/A Structural novelty
1-Methyl-7-arylfuro[3,2-g]pteridine-2,4-diones Furopteridine 14.59–39.46 Moderate activity
6-(2-Hydroxy-2-aryl)ethyl-1-methylpteridine-2,4,7-triones Pteridine 2.08–50.03 High activity with hydroxyethyl groups
  • Furopteridine derivatives : Exhibit moderate DHFR inhibition (up to 39.46%), suggesting core flexibility in binding .
  • Pteridine triones : Higher activity (up to 50.03%) due to additional hydrogen-bonding sites .

Biological Activity

Benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate (CAS Number: 848682-96-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine-like purine structure with multiple functional groups that contribute to its biological activity. The key structural components include:

  • Pyrimidine and Purine Rings : Central to its activity as these structures are known to interact with various biological targets.
  • Benzyl Group : Enhances lipophilicity and potential interaction with cellular membranes.
  • Acetate Moiety : May play a role in modulating the compound's solubility and reactivity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance:
    • It has been shown to inhibit thymidine phosphorylase (TP), a key enzyme in angiogenesis and cancer progression .
  • Receptor Modulation : The compound may interact with various receptors:
    • Studies suggest potential agonistic or antagonistic effects on adenosine receptors .
  • Cellular Pathway Alteration : By modulating enzyme and receptor activity, this compound can lead to changes in cellular pathways associated with proliferation and apoptosis.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Several studies have highlighted its potential as an anticancer agent:

  • In Vitro Studies : The compound demonstrated cytotoxicity against various cancer cell lines including SW480 (colon cancer) and PC3 (prostate cancer) at micromolar concentrations .

Antiviral Properties

The structural similarity to purine nucleoside analogs suggests possible antiviral properties:

  • Research indicates that modifications in the purine structure can enhance antiviral efficacy against certain viral infections.

Data Summary

Property Value
Molecular Formula C26H27N5O5
Molecular Weight 489.532 g/mol
CAS Number 848682-96-2
Biological Targets Thymidine phosphorylase; Adenosine receptors
Anticancer Activity Cytotoxicity against SW480 and PC3 cell lines
Potential Applications Anticancer therapy; Antiviral agents

Study 1: Inhibition of Thymidine Phosphorylase

A study published in MDPI investigated the inhibition of thymidine phosphorylase by similar purine derivatives. The findings suggested that compounds with structural modifications similar to benzyl 2-{1,7-dimethyl...} showed promising inhibitory effects on TP activity which is crucial for tumor growth and angiogenesis .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests revealed that benzyl 2-{1,7-dimethyl...} exhibited moderate to high cytotoxicity against several cancer cell lines at concentrations ranging from 5 µM to 20 µM. The effectiveness was attributed to its ability to induce apoptosis through modulation of specific signaling pathways .

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